

The Advent and Evolution of Uridine 5'-O-thiodiphosphate in Purinergic Signaling Research

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Compound of Interest

Compound Name: *uridine 5'-O-thiodiphosphate*

Cat. No.: *B15569880*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Uridine 5'-O-thiodiphosphate (UDP- α -S) has emerged as a critical tool in the field of purinergic signaling, enabling researchers to dissect the complex roles of P2Y receptors in health and disease. This stable analog of uridine diphosphate (UDP) has been instrumental in characterizing the pharmacology and signaling pathways of specific P2Y receptor subtypes, paving the way for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and research applications of UDP- α -S, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

I. Discovery and Historical Context

The exploration of nucleotide analogs as research tools began in the mid-20th century. The synthesis of thiophosphate analogs of nucleotides, where a non-bridging oxygen atom in the phosphate chain is replaced by a sulfur atom, was a significant advancement. This modification confers resistance to hydrolysis by nucleotidases, making these compounds valuable for studying the interactions of nucleotides with enzymes and receptors.

While a definitive first synthesis of **uridine 5'-O-thiodiphosphate** (UDP- α -S) is not definitively documented in a single seminal paper, the foundational work on nucleoside phosphorothioates by F. Eckstein and colleagues in the 1970s was pivotal. A 1976 publication by Eckstein and Goody described the synthesis of uridine 5'-(2-thio)diphosphate, a closely related analog, laying the groundwork for the synthesis and characterization of various thiodiphosphate nucleotides. These early synthetic efforts were driven by the need for stable nucleotide analogs to probe the mechanisms of enzymes such as RNA polymerase.

The subsequent discovery and cloning of the P2Y receptor family in the 1990s provided a new and critical context for the use of UDP- α -S. Researchers began to employ this stable UDP analog to investigate its effects on these newly identified receptors, leading to a deeper understanding of their pharmacology and physiological roles.

II. Biochemical and Pharmacological Properties

UDP- α -S is primarily recognized as an agonist at specific subtypes of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides. Its key characteristic is its increased stability against enzymatic degradation compared to the endogenous ligand UDP. This stability allows for more controlled and prolonged receptor activation in experimental settings.

Quantitative Data on P2Y Receptor Activity

The potency and efficacy of UDP- α -S and its related analogs vary across different P2Y receptor subtypes. The following table summarizes key quantitative data from various studies.

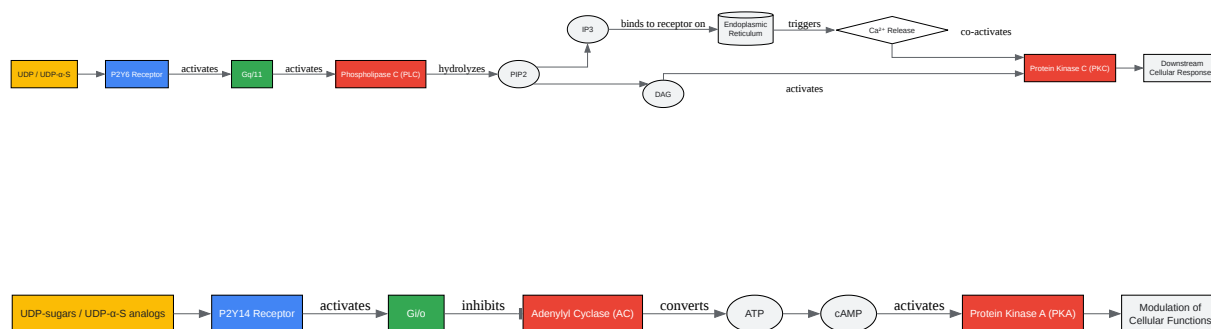
Compound	Receptor Subtype	Assay Type	Species	EC50 / Ki (nM)	Reference
UDP-β-S	P2Y6	Inositol Phosphate Accumulation	Human	47	(Jacobson et al., 2009)
UDP	P2Y6	Inositol Phosphate Accumulation	Human	300	(Jacobson et al., 2009)
MRS2690 (UDP-glucose analog)	P2Y14	[35S]GTPγS Binding	Human	49	(Tocris Bioscience)
UDP-glucose	P2Y14	Vasoconstriction	Porcine	~10,000	(Cattaneo et al., 2013)
α,β-methylene-2-thio-UDP (MRS2905)	P2Y14	[35S]GTPγS Binding	Human	Potent agonist	(Costanzi et al., 2004)

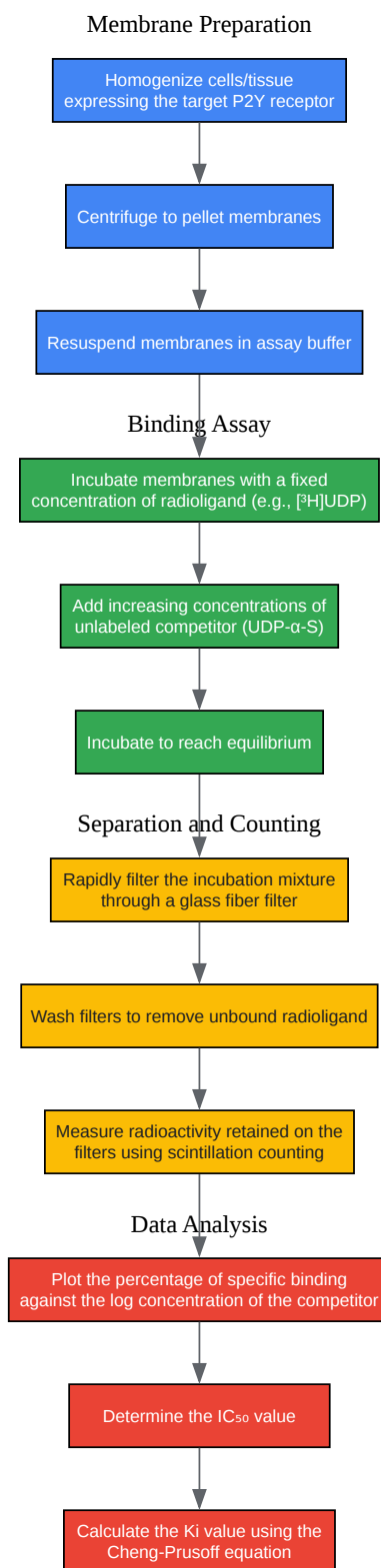
III. Key Signaling Pathways

UDP-α-S exerts its biological effects by activating specific P2Y receptors, which in turn couple to distinct intracellular signaling cascades. The two primary receptors targeted by UDP and its analogs are the P2Y6 and P2Y14 receptors.

P2Y6 Receptor Signaling

The P2Y6 receptor is coupled to Gq/11 proteins. Upon activation by UDP or its analogs, it initiates the phospholipase C (PLC) pathway.





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